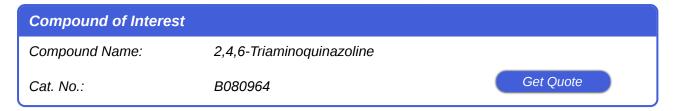


Applications of 2,4,6-Triaminoquinazoline in Medicinal Chemistry: Application Notes and Protocols

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For Researchers, Scientists, and Drug Development Professionals

Introduction

The quinazoline scaffold is a prominent heterocyclic motif in medicinal chemistry, renowned for its broad spectrum of biological activities. Among its derivatives, **2,4,6-triaminoquinazoline** and its analogues have emerged as a privileged structure in the design of targeted therapeutic agents. This document provides detailed application notes and experimental protocols for researchers engaged in the discovery and development of novel drugs based on this versatile scaffold. The primary applications highlighted herein are in the fields of oncology and infectious diseases, focusing on its role as an inhibitor of key enzymes such as protein kinases and dihydrofolate reductase.

I. Antitumor Applications

Derivatives of **2,4,6-triaminoquinazoline** have demonstrated significant potential as anticancer agents, primarily through the inhibition of protein kinases involved in cancer cell proliferation, survival, and angiogenesis.

A. Kinase Inhibition

1. Epidermal Growth Factor Receptor (EGFR) Inhibition:







Many quinazoline-based compounds, including derivatives of **2,4,6-triaminoquinazoline**, have been developed as potent inhibitors of EGFR, a receptor tyrosine kinase frequently overexpressed or mutated in various cancers.[1][2] Inhibition of EGFR blocks downstream signaling pathways, such as the PI3K/Akt and MAPK pathways, leading to the suppression of tumor growth and proliferation.

2. Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) Inhibition:

VEGFR-2 is a key mediator of angiogenesis, the formation of new blood vessels that is crucial for tumor growth and metastasis. Several quinazoline derivatives have been identified as inhibitors of VEGFR-2, thereby impeding the blood supply to tumors.[3][4][5]

3. Phosphoinositide 3-Kinase (PI3K) Inhibition:

The PI3K/Akt signaling pathway is a critical regulator of cell survival and proliferation, and its aberrant activation is common in cancer. Certain triazine derivatives, structurally related to quinazolines, have shown potent inhibitory activity against PI3K isoforms.[6][7]

Quantitative Data: Kinase Inhibitory Activity of Quinazoline Derivatives

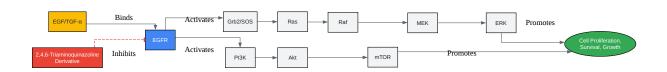


Compound Class	Target Kinase	Compound Example	IC50 (nM)	Reference
Quinazoline- 2,4,6-triamine derivatives	EGFR	Compound 10d	126	[1]
Quinazoline derivatives	EGFR	Compound 6	10	[2]
Quinazoline derivatives	EGFR	Compound 19	3.2	[2]
Quinazoline derivatives	EGFR, EGFRL858R/T79 OM, c-Met	Derivative 6	64.8, 305.4, 137.4	[4]
Quinazoline derivatives	VEGFR-2	Compound 6	80	[2]
Quinazoline derivatives	VEGFR-2	Compound 15	36.78	[2]
Quinazolin-4-one derivatives	VEGFR-2	Compound 21	4600	[4]
Quinazolinone N- acetohydrazides	VEGFR-2	Compound 26	53.81	[4]
Quinazolin- 4(3H)-one analogues	VEGFR-2	Compound 28	3100	[4]
Thiosemicarbazo ne-Containing Quinazolines	VEGFR-2	TSC10	119	[5]
2,4,6- Trisubstituted 1,3,5-Triazines	PI3K (pS473 Akt)	Compound 13h	More potent than ZSTK474	[6]
Aminoacyl- triazine	РІЗКβ	Compound 21	<10 (cellular)	[7]



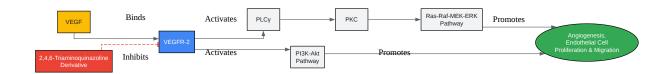
derivatives					
Imidazo[1,2- a]pyridine derivatives	ΡΙ3Κα	Compound 35	150	[8]	

Signaling Pathway Diagrams:



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Figure 1: EGFR Signaling Pathway Inhibition.



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Figure 2: VEGFR-2 Signaling Pathway Inhibition.





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Figure 3: PI3K/Akt Signaling Pathway Inhibition.

B. Dihydrofolate Reductase (DHFR) Inhibition

DHFR is a crucial enzyme in the folate metabolic pathway, responsible for the reduction of dihydrofolate to tetrahydrofolate. Tetrahydrofolate is essential for the synthesis of nucleotides and amino acids, making DHFR a key target for anticancer and antimicrobial drugs. Several 2,4-diaminoquinazoline derivatives have been developed as potent DHFR inhibitors.[9][10]

Quantitative Data: DHFR Inhibitory Activity of Diaminoquinazoline Derivatives

Compound Class	Target DHFR	Compound Example	IC ₅₀ (μΜ)	Reference
2,4-diamino-5- chloroquinazolin e analogue	P. carinii	Compound 10	0.012	[9]
2,4-diamino-5- chloroquinazolin e analogue	T. gondii	Compound 10	0.0064	[9]
2,4-diamino-5- chloroquinazolin e analogue	T. gondii	Compound 17	0.016	[9]
2-diaminopyrido- [3,2-d]pyrimidine derivative	human	Compound 13	0.59	[10]
2-diaminopyrido- [3,2-d]pyrimidine derivative	human	Compound 14	0.46	[10]
2,3,6-substituted quinazolin-4(3H)- one	bovine liver	Compound 5	0.02	[10]

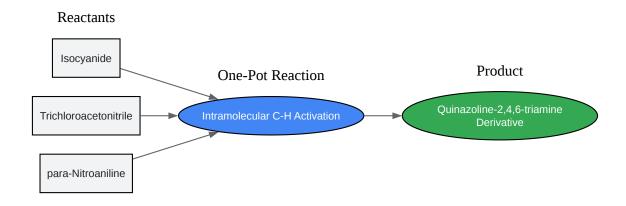


II. Experimental Protocols

A. General Synthesis of Quinazoline-2,4,6-triamine Derivatives

A one-pot reaction can be employed for the synthesis of novel quinazoline-2,4,6-triamine derivatives through an intramolecular C-H activation reaction.[1]

Workflow Diagram:



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Figure 4: General Synthesis Workflow.

- Combine para-nitroaniline, trichloroacetonitrile, and the desired isocyanide in a suitable solvent.
- The reaction proceeds via an intramolecular C-H activation mechanism.
- The specific reaction conditions (temperature, time, catalyst) will vary depending on the specific reactants and desired product.



 Purify the resulting quinazoline-2,4,6-triamine derivative using standard techniques such as column chromatography.

B. In Vitro Kinase Inhibition Assay (General Protocol)

This protocol provides a general framework for assessing the inhibitory activity of **2,4,6-triaminoquinazoline** derivatives against a target kinase.

Materials:

- Recombinant active kinase
- · Kinase-specific peptide substrate
- ATP
- Kinase assay buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 0.5 mM EGTA, 0.5 mM DTT, 0.01% Tween-20)
- Test compounds (2,4,6-triaminoquinazoline derivatives) dissolved in DMSO
- Detection reagent (e.g., ADP-Glo™ Kinase Assay kit, Promega)
- 384-well white plates

- Prepare serial dilutions of the test compounds in DMSO.
- In a 384-well plate, add 1 μL of the diluted test compound or DMSO (vehicle control).
- Add 2 μ L of the kinase/substrate mixture to each well.
- Initiate the kinase reaction by adding 2 μ L of ATP solution.
- Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
- Stop the reaction and measure the kinase activity using a suitable detection reagent according to the manufacturer's instructions.



Calculate the percent inhibition for each compound concentration and determine the IC₅₀
value by fitting the data to a dose-response curve.

C. Dihydrofolate Reductase (DHFR) Inhibition Assay

This colorimetric assay measures the inhibition of DHFR activity by monitoring the decrease in absorbance at 340 nm due to the oxidation of NADPH.

Materials:

- · Purified DHFR enzyme
- Dihydrofolic acid (DHF)
- NADPH
- Assay buffer (e.g., 50 mM potassium phosphate buffer, pH 7.5)
- · Test compounds dissolved in DMSO
- 96-well UV-transparent plate
- Spectrophotometer

- Prepare serial dilutions of the test compounds in DMSO.
- In a 96-well plate, add assay buffer, NADPH, and the test compound or DMSO (control).
- Add the DHFR enzyme to each well and pre-incubate for a specified time (e.g., 5 minutes) at room temperature.
- Initiate the reaction by adding DHF to each well.
- Immediately measure the decrease in absorbance at 340 nm over time (kinetic mode).
- Calculate the initial reaction velocity for each concentration of the inhibitor.



 Determine the IC₅₀ value by plotting the percent inhibition against the logarithm of the inhibitor concentration.

D. Cell Viability (MTT) Assay for Anticancer Activity

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

- Cancer cell line of interest
- · Cell culture medium
- Fetal bovine serum (FBS)
- Penicillin-Streptomycin
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
- Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
- 96-well cell culture plates
- Test compounds dissolved in DMSO

- Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
- Treat the cells with various concentrations of the test compounds for a specified duration (e.g., 48 or 72 hours).
- After the incubation period, add 10-20 μL of MTT solution to each well and incubate for 2-4 hours at 37°C.
- Carefully remove the medium and add 100-200 μL of solubilization solution to each well to dissolve the formazan crystals.



- Measure the absorbance at a wavelength of 570 nm using a microplate reader.
- Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value.

Conclusion

The **2,4,6-triaminoquinazoline** scaffold represents a highly valuable starting point for the development of novel therapeutic agents. Its derivatives have demonstrated potent inhibitory activity against key targets in cancer and infectious diseases. The protocols and data presented in this document are intended to serve as a comprehensive resource for researchers in this exciting field, facilitating the design, synthesis, and evaluation of new and improved **2,4,6-triaminoquinazoline**-based drug candidates.

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